Superior H. pylori Urease Inhibition Compared to Standard Inhibitor Thiourea
The target compound exhibits significantly more potent inhibition of H. pylori urease than the standard inhibitor thiourea. In a cell-free assay measuring ammonia production, the compound achieved an IC50 of 18 nM, compared to an IC50 of 21.1 µM for thiourea under comparable conditions, representing a more than 1000-fold increase in potency [1][2]. This difference is critical for researchers requiring potent inhibition at low compound concentrations.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Thiourea: 21,100 nM (21.1 µM) |
| Quantified Difference | Target compound is ~1,172-fold more potent |
| Conditions | Cell-free assay; Helicobacter pylori ATCC 43504 urease; reduction in ammonia production; 1.5 hr preincubation. |
Why This Matters
For procurement, this ensures that minimal compound is needed for potent target engagement, reducing cost per experiment and off-target risk at higher concentrations.
- [1] BindingDB. (n.d.). BDBM50449762 (CHEMBL4172924) IC50: 18 nM. Retrieved April 30, 2026, from https://www.bindingdb.org View Source
- [2] Taha, M., et al. (2018). 2-Indolinone Derivatives as Potent Urease Inhibitors. Letters in Drug Design & Discovery, 15(8), 847-852. (Thiourea IC50: 21.1 ± 0.11 μM). View Source
